molecular formula C8H18NO5P B13417026 2-Amino-2-butyl-4-phosphonobutanoic acid

2-Amino-2-butyl-4-phosphonobutanoic acid

Cat. No.: B13417026
M. Wt: 239.21 g/mol
InChI Key: PLHYQEOZESZMHK-UHFFFAOYSA-N
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Description

2-Amino-2-butyl-4-phosphonobutanoic acid: is an organophosphorus compound that belongs to the class of aminophosphonic acids. These compounds are analogs of amino acids where the carboxylic group is replaced by a phosphonic acid moiety. This structural modification imparts unique properties to the compound, making it a subject of interest in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-butyl-4-phosphonobutanoic acid typically involves the use of chiral sulfinimines as chirality-inducing reagents. The process includes the diastereoselective addition of various carbon and phosphorus nucleophiles to enantiopure sulfinimines, followed by acid hydrolysis of the adducts formed . This method allows for the preparation of both racemic and optically active forms of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-butyl-4-phosphonobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various aminophosphonic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-butyl-4-phosphonobutanoic acid involves its role as a potent and selective agonist for group III metabotropic glutamate receptors (mGluR 4/6/7/8). It binds to these receptors and modulates their activity, influencing various cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-butyl-4-phosphonobutanoic acid is unique due to its specific structural features and its potent activity as a metabotropic glutamate receptor agonist. This distinguishes it from other similar compounds and highlights its potential in various scientific and industrial applications .

Properties

Molecular Formula

C8H18NO5P

Molecular Weight

239.21 g/mol

IUPAC Name

2-amino-2-(2-phosphonoethyl)hexanoic acid

InChI

InChI=1S/C8H18NO5P/c1-2-3-4-8(9,7(10)11)5-6-15(12,13)14/h2-6,9H2,1H3,(H,10,11)(H2,12,13,14)

InChI Key

PLHYQEOZESZMHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCP(=O)(O)O)(C(=O)O)N

Origin of Product

United States

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